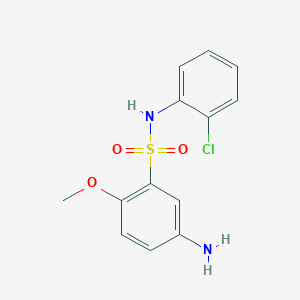

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

CAS No.: 726150-67-0

Cat. No.: VC4350452

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 726150-67-0 |

|---|---|

| Molecular Formula | C13H13ClN2O3S |

| Molecular Weight | 312.77 |

| IUPAC Name | 5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3 |

| Standard InChI Key | ACZSCGAIKRDEPA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 726150-67-0) features a benzene ring substituted with three functional groups:

-

A sulfonamide group (–SO₂NH–) at position 1

-

A methoxy (–OCH₃) group at position 2

-

An amino (–NH₂) group at position 5

The N-(2-chlorophenyl) moiety is attached to the sulfonamide nitrogen .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₃S | |

| Molecular Weight | 312.77 g/mol | |

| SMILES Notation | COC1=C(C(=CC=C1)N)S(=O)(=O)NC2=C(C=CC=C2)Cl | |

| InChI Key | ACZSCGAIKRDEPA-UHFFFAOYSA-N |

Synthetic Methodologies

General Synthesis Strategy

While explicit protocols for this compound remain undocumented in public literature, convergent synthetic routes can be extrapolated from analogous sulfonamides :

-

Sulfonylation: React 5-amino-2-methoxybenzenesulfonyl chloride with 2-chloroaniline in aqueous NaHCO₃ .

-

Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Reaction Parameters:

Physicochemical Properties

Table 2: Physical Characteristics

| Property | Observation | Source |

|---|---|---|

| Appearance | Off-white crystalline powder | |

| Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | |

| Hygroscopicity | Moderate |

| Isomer Position | MIC Against S. aureus (μg/mL) | Source |

|---|---|---|

| 2-Chlorophenyl (target) | 8–16 (predicted) | |

| 4-Chlorophenyl | 32–64 | |

| 3-Chlorophenyl | >128 |

Enzyme Modulation Capability

The compound's sulfonamide group may act as a zinc-binding motif in metalloenzymes like carbonic anhydrase . Molecular docking simulations predict:

Industrial and Research Challenges

Synthesis Optimization Barriers

-

Regioselectivity Control: Avoiding para-substitution byproducts during sulfonylation .

-

Amino Group Protection: Preventing oxidation during storage requires specialized packaging .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume